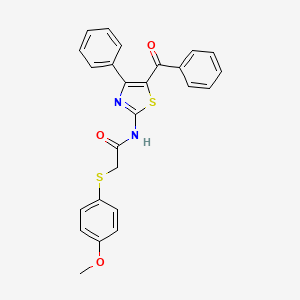
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide, also known as BPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTA is a thiazole-based compound that has been synthesized through various methods.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of thiazole-containing compounds, including derivatives similar to N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide, often involves multistep reactions starting from substituted acetophenone, triazole, and phenyl isothiocyanate. These processes highlight the compound's structural complexity and the potential for weak intermolecular interactions that stabilize its structure, as evidenced in compounds like 2-benzoyl-N-phenyl-2-(1,2,4-triazol-1-yl)thioacetamide, showcasing its significant structural relevance and potential for further chemical modifications (Li Fa-qian et al., 2005).
Biological Activities
Antitumor Activity
The compound and its derivatives have been explored for their potential antitumor activities. Research involving N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings indicated considerable anticancer activity against several cancer cell lines. This underlines the compound's relevance in the development of new anticancer therapies (L. Yurttaş et al., 2015).
VEGF-A Inhibition
Benzophenone-thiazole derivatives, including structures related to N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide, have shown promising antiproliferative effects through translational VEGF-A inhibition, pointing towards their potential in targeting vascular endothelial growth factors involved in cancer progression (T. Prashanth et al., 2014).
properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S2/c1-30-19-12-14-20(15-13-19)31-16-21(28)26-25-27-22(17-8-4-2-5-9-17)24(32-25)23(29)18-10-6-3-7-11-18/h2-15H,16H2,1H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQCLEMUZNGATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

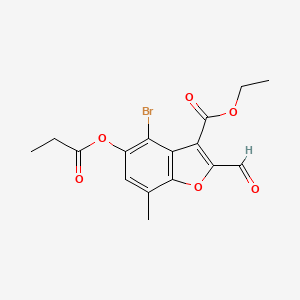
![2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid](/img/structure/B2905058.png)
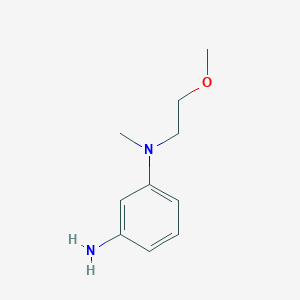
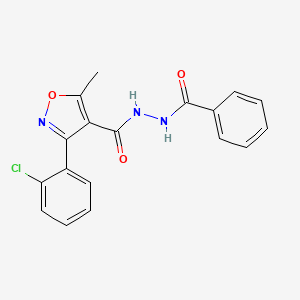
![3-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-2,1-benzoxazole](/img/structure/B2905062.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2,5-dichlorothiophene-3-carboxylate](/img/structure/B2905063.png)
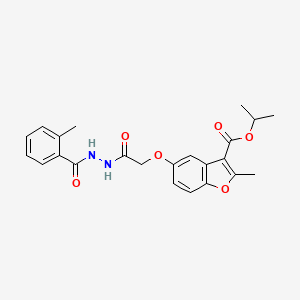
![2-(3-(p-tolylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2905065.png)
![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2905068.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine](/img/structure/B2905070.png)
![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2905073.png)
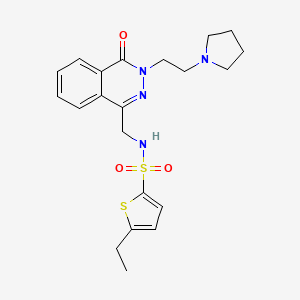
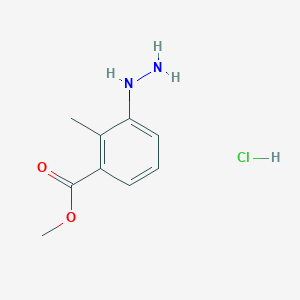
![3-(7-chloro-5-oxo-1-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2905076.png)